3-(5-Methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid
3-(5-Methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid
Brand Name:
Vulcanchem
CAS No.:
345951-38-4
VCID:
VC0435682
InChI:
InChI=1S/C16H17NO4/c1-9-5-6-12-13(7-9)15(19)17(14(12)18)11-4-2-3-10(8-11)16(20)21/h2-4,8-9,12-13H,5-7H2,1H3,(H,20,21)
SMILES:
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O
Molecular Formula:
C16H17NO4
Molecular Weight:
287.31g/mol
3-(5-Methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid
CAS No.: 345951-38-4
Main Products
VCID: VC0435682
Molecular Formula: C16H17NO4
Molecular Weight: 287.31g/mol
CAS No. | 345951-38-4 |
---|---|
Product Name | 3-(5-Methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid |
Molecular Formula | C16H17NO4 |
Molecular Weight | 287.31g/mol |
IUPAC Name | 3-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoic acid |
Standard InChI | InChI=1S/C16H17NO4/c1-9-5-6-12-13(7-9)15(19)17(14(12)18)11-4-2-3-10(8-11)16(20)21/h2-4,8-9,12-13H,5-7H2,1H3,(H,20,21) |
Standard InChIKey | WOFONWUCBAKESQ-UHFFFAOYSA-N |
SMILES | CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O |
Canonical SMILES | CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O |
PubChem Compound | 5093526 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume